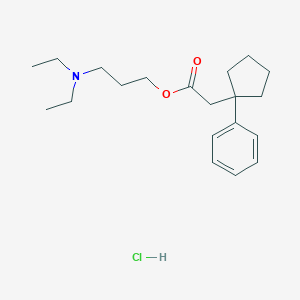![molecular formula C22H24F2N2O2 B5190426 N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B5190426.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the group of designer drugs. This compound has gained significant attention from the scientific community due to its potential applications in research on the endocannabinoid system.
Mécanisme D'action
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide binds to the CB1 receptor with high affinity and activates it, leading to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels. This activation also leads to the opening of potassium channels and the inhibition of calcium channels, resulting in the hyperpolarization of neurons and the reduction of neurotransmitter release.
Biochemical and Physiological Effects:
The activation of CB1 receptors by this compound results in various biochemical and physiological effects, including analgesia, sedation, and changes in mood and appetite. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, which makes it useful for studying the endocannabinoid system. However, its limited solubility in water and potential for toxicity at high doses are significant limitations.
Orientations Futures
There are several future directions for the research on N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide, including the study of its pharmacokinetics and metabolism, the development of more potent and selective agonists, and the investigation of its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders.
Conclusion:
This compound is a synthetic cannabinoid that has gained significant attention from the scientific community due to its potential applications in research on the endocannabinoid system. Its high potency and selectivity for the CB1 receptor make it useful for studying the physiological processes regulated by this receptor. However, its limitations, including its limited solubility and potential for toxicity, should be taken into consideration when using it in lab experiments. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide involves the reaction of 4-fluorobenzaldehyde with 1-(2-fluorobenzyl)piperidine in the presence of a reducing agent, followed by the reaction of the resulting intermediate with 4-fluorobutyryl chloride. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide is commonly used in scientific research to study the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation. This compound is a potent agonist of the cannabinoid receptor CB1, which is primarily expressed in the brain and central nervous system. The activation of CB1 receptors by this compound leads to the modulation of neurotransmitter release, resulting in various physiological effects.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O2/c23-18-9-7-16(8-10-18)21(27)11-12-22(28)25-19-5-3-13-26(15-19)14-17-4-1-2-6-20(17)24/h1-2,4,6-10,19H,3,5,11-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRDCJDJNBKGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)NC(=O)CCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5190343.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(1H-pyrazol-5-ylmethyl)amino]nicotinamide](/img/structure/B5190351.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5190356.png)
![5-[(5-bromo-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190367.png)
![3-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5190372.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5190387.png)




![methyl 2,2-dimethyl-4,6-dioxo-5-[1-(1-pyrrolidinyl)butylidene]cyclohexanecarboxylate](/img/structure/B5190427.png)
![ethyl 3-benzyl-5-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-1(5H)-carboxylate](/img/structure/B5190429.png)
